

A Comparative Guide to ERK5-IN-1 Target Engagement Validation Using Mass Spectrometry

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Compound of Interest

Compound Name: *Erk5-IN-5*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Erk5-IN-1, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), with other notable ERK5 inhibitors. We focus on the validation of target engagement using mass spectrometry-based techniques, offering supporting data and detailed experimental protocols to aid in the selection and application of these chemical probes.

Introduction to ERK5 and the Importance of Target Engagement

Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7, is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is initiated by various extracellular stimuli, leading to the activation of MEK5, which in turn phosphorylates and activates ERK5.[1] Activated ERK5 plays a crucial role in regulating cell proliferation, differentiation, and survival, and its dysregulation has been implicated in various cancers.[2]

Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a transcriptional activation domain (TAD).[3] This dual functionality as both a protein kinase and a transcriptional regulator makes it a complex and compelling drug target.

Target engagement is the critical first step in a drug's mechanism of action, confirming that a compound physically interacts with its intended protein target within a cellular environment. Validating target engagement is paramount in drug discovery to ensure that observed phenotypic effects are a direct result of on-target activity, thereby reducing the risk of costly failures in later stages of development. Mass spectrometry-based methods have emerged as powerful tools for the direct and quantitative assessment of drug-target interactions in a native cellular context.

Comparison of ERK5 Inhibitors

The landscape of ERK5 inhibitors has evolved from early-generation compounds with significant off-target effects to more selective molecules. However, a key challenge that has emerged is the phenomenon of "paradoxical activation," where inhibitor binding to the kinase domain can allosterically activate the transcriptional function of ERK5.^[4] This section compares Erk5-IN-1 with other widely used ERK5 inhibitors.

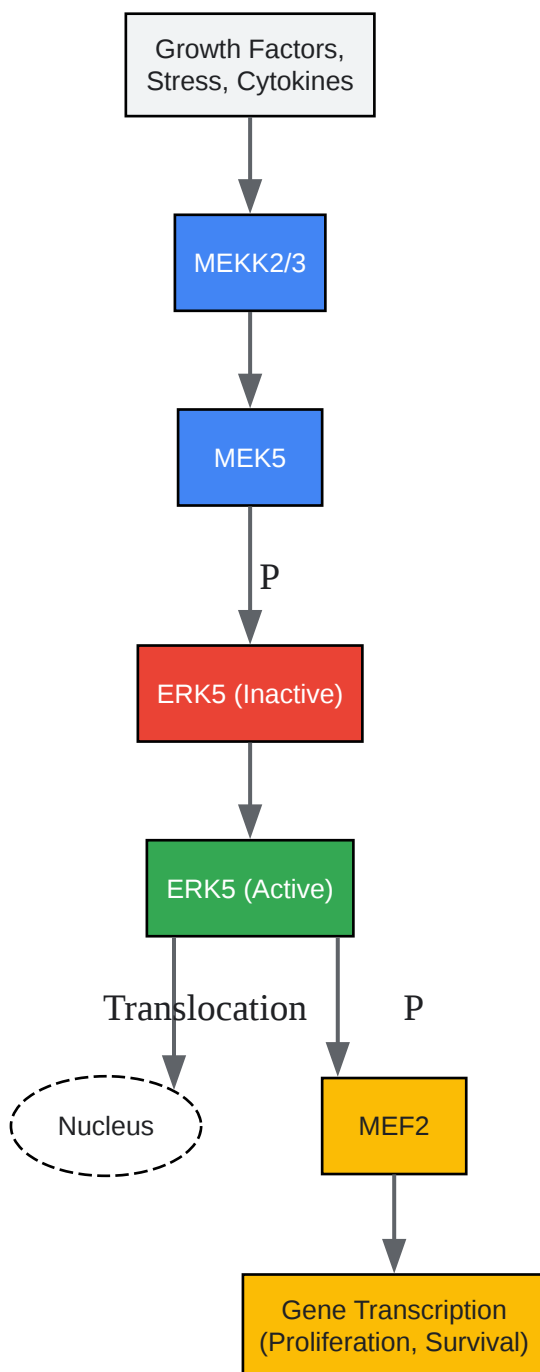
Data Presentation: Quantitative Comparison of ERK5 Inhibitors

Inhibitor	Type	Biochemical IC50 (ERK5)	Cellular EC50 (ERK5 Autophosphorylation)	Key Off-Targets	Paradoxical Activation of TAD
Erk5-IN-1 (XMD17-109)	Selective ERK5 Inhibitor	162 nM[5]	90 nM[5]	LRRK2[6]	Yes[4]
XMD8-92	Dual ERK5/BRD4 Inhibitor	80 nM (Kd)[7]	240 nM[8]	BRD4 (Kd = 170 nM)[7]	Yes[4]
AX15836	Selective ERK5 Inhibitor	8 nM[9]	4-9 nM	Highly selective (>1000-fold over 200 kinases)[9]	Yes[2][4]
BAY-885	Selective ERK5 Inhibitor	40 nM	115 nM (MEF2 reporter assay)	Highly selective	Yes[4]

Note: The presented IC50 and EC50 values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Mandatory Visualizations

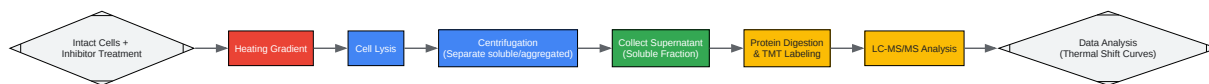
ERK5 Signaling Pathway



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Caption: The canonical ERK5 signaling cascade.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)



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Caption: Workflow for CETSA coupled with mass spectrometry.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for ERK5 Target Engagement

This protocol is adapted from general CETSA methodologies and is tailored for the validation of ERK5 inhibitors.

Objective: To determine the cellular target engagement of an ERK5 inhibitor by measuring its effect on the thermal stability of the endogenous ERK5 protein.

Materials:

- Cell line expressing endogenous ERK5 (e.g., HeLa, HCT116)
- Cell culture medium and supplements
- ERK5 inhibitor (e.g., Erk5-IN-1) and DMSO (vehicle control)
- Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
- Lysis buffer (e.g., RIPA buffer)
- Equipment for cell culture, PCR thermocycler, centrifuge, and protein quantification (e.g., BCA assay)
- Mass spectrometer (e.g., Orbitrap) coupled with a liquid chromatography system

Procedure:

- Cell Culture and Treatment:
 - Plate cells and grow to 70-80% confluency.
 - Treat cells with the ERK5 inhibitor at various concentrations (e.g., 0.1 nM to 10 μ M) or with DMSO for 1-2 hours.
- Heating Step:
 - Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
 - Aliquot cell suspensions into PCR tubes.
 - Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a PCR thermocycler, followed by cooling for 3 minutes at room temperature. Include an unheated control (25°C).
- Cell Lysis and Fractionation:
 - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Sample Preparation for Mass Spectrometry:
 - Carefully collect the supernatant containing the soluble protein fraction.
 - Determine the protein concentration of each sample.
 - Perform in-solution trypsin digestion of the proteins.
 - Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
- LC-MS/MS Analysis:

- Analyze the TMT-labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Identify and quantify the relative abundance of ERK5 peptides across the different temperature points and inhibitor concentrations.
 - Plot the fraction of soluble ERK5 as a function of temperature to generate thermal shift curves.
 - Determine the melting temperature (T_m) of ERK5 in the presence and absence of the inhibitor.
 - For isothermal dose-response experiments, plot the soluble ERK5 fraction at a fixed temperature against the inhibitor concentration to determine the EC_{50} value of target engagement.

Chemoproteomics for Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of an ERK5 inhibitor across the proteome.

Objective: To identify the on-target and off-target interactions of an ERK5 inhibitor in a cellular context.

Materials:

- ERK5 inhibitor and a corresponding alkyne-tagged probe.
- Cell line of interest.
- Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate).
- Streptavidin beads.
- Buffers for lysis, washing, and elution.

- Mass spectrometer and LC system.

Procedure:

- Cell Treatment and Lysis:
 - Treat cells with the alkyne-tagged probe. For competition experiments, pre-incubate with the parent inhibitor.
 - Lyse the cells and collect the protein lysate.
- Click Chemistry:
 - Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-bound proteins.
- Affinity Purification:
 - Enrich the biotinylated proteins using streptavidin beads.
 - Wash the beads extensively to remove non-specifically bound proteins.
- On-Bead Digestion and MS Analysis:
 - Perform on-bead trypsin digestion to release the peptides.
 - Analyze the peptides by LC-MS/MS to identify the probe-bound proteins.
- Data Analysis:
 - Identify proteins that are significantly enriched in the probe-treated samples compared to controls.
 - In competition experiments, quantify the displacement of the probe by the parent inhibitor to confirm target engagement and assess selectivity.

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery. For ERK5 inhibitors, mass spectrometry-based methods such as CETSA and chemoproteomics provide invaluable tools for quantitatively assessing their interaction with ERK5 in a cellular environment and for understanding their selectivity profile.

Erk5-IN-1 is a potent and selective ERK5 inhibitor, but like other inhibitors in its class, it exhibits paradoxical activation of the ERK5 transcriptional domain. This highlights the complexity of targeting ERK5 and the necessity of employing a multi-faceted approach to characterize inhibitor function. When selecting an ERK5 inhibitor for research, it is crucial to consider not only its on-target potency but also its off-target profile and its potential to induce paradoxical signaling. The experimental protocols provided in this guide offer a framework for researchers to independently validate the performance of Erk5-IN-1 and other inhibitors in their specific cellular models of interest.

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